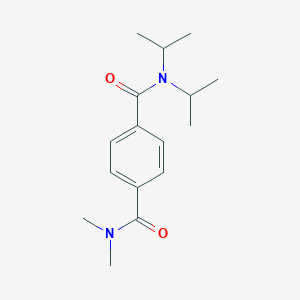
N-(4-bromo-2-chlorophenyl)-N'-3-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-3-pyridinylurea, commonly known as Br-CPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Br-CPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation.
Mechanism of Action
Br-CPI acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of target proteins, leading to the inhibition of cell growth and proliferation. Br-CPI has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Br-CPI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models. However, Br-CPI has been found to have some toxic effects on normal cells, and further studies are needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
Br-CPI is a potent and specific inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its low solubility and toxicity to normal cells can limit its use in certain experiments. Additionally, the synthesis of Br-CPI is relatively complex and involves the use of hazardous chemicals, which can pose a safety risk in the lab.
Future Directions
Future research on Br-CPI should focus on improving its solubility and reducing its toxicity to normal cells. Additionally, further studies are needed to determine the efficacy of Br-CPI in treating various diseases in animal models and clinical trials. The development of new CK2 inhibitors with improved pharmacological properties may also be of interest. Finally, the role of CK2 in various cellular processes and its potential as a therapeutic target should be further explored.
Conclusion:
In conclusion, Br-CPI is a promising compound with potential applications in cancer treatment, viral infections, neurodegenerative diseases, and inflammation. Its mechanism of action as a CK2 inhibitor has been extensively studied, and its advantages and limitations for lab experiments have been identified. Future research on Br-CPI should focus on improving its pharmacological properties and exploring its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of Br-CPI involves the reaction of 4-bromo-2-chloroaniline and 3-pyridinyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
Scientific Research Applications
Br-CPI has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by Br-CPI has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. Br-CPI has also been studied for its potential use in treating viral infections, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPOBYKPOEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyridin-3-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)

![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)

![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)
![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)